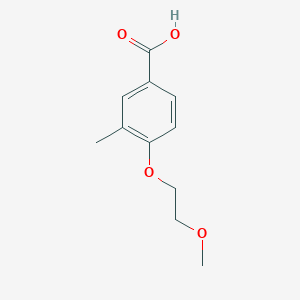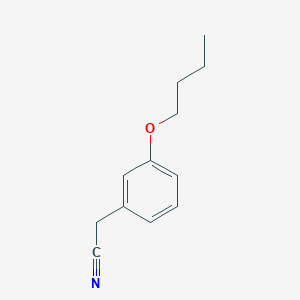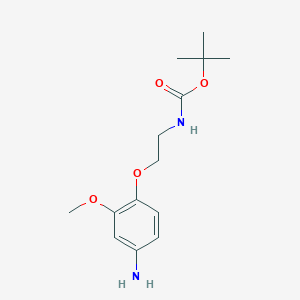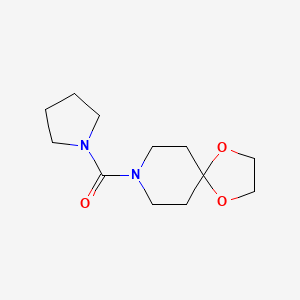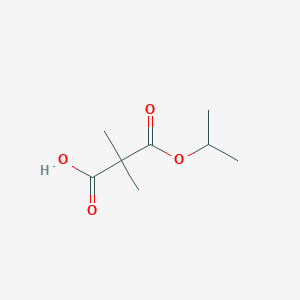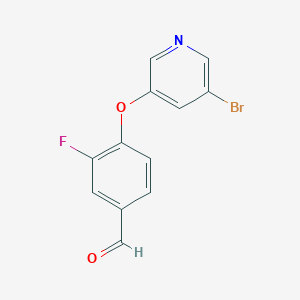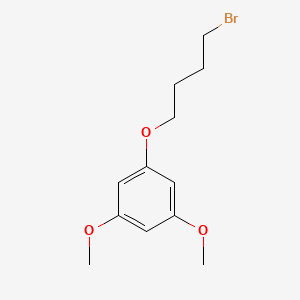
1-(4-Bromobutoxy)-3,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutoxy)-3,5-dimethoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a butyl chain, which is further connected to a phenoxy group substituted with two methoxy groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobutoxy)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can undergo reduction reactions to form corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include phenols and corresponding alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the development of novel polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the phenoxy ring and influencing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethoxyphenoxy)butyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-(3,5-Dimethoxyphenoxy)butyl iodide: Similar structure but with an iodine atom instead of bromine.
4-(3,5-Dimethoxyphenoxy)butyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromobutoxy)-3,5-dimethoxybenzene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a balance that is useful in various synthetic applications.
Propiedades
Fórmula molecular |
C12H17BrO3 |
|---|---|
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
1-(4-bromobutoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6H2,1-2H3 |
Clave InChI |
VQPQFBNLJMIGBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)OCCCCBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


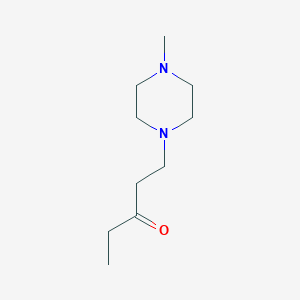

![Benzo[b]thiophene-2-carboxamide,3,7-diamino-4-ethoxy-](/img/structure/B8634246.png)
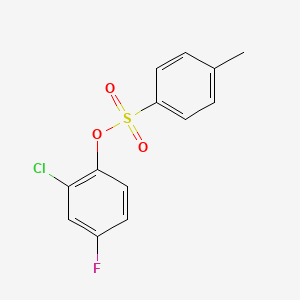
![1-Bromo-4-[(3-methylbutoxy)methyl]benzene](/img/structure/B8634254.png)
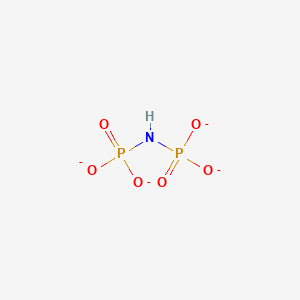
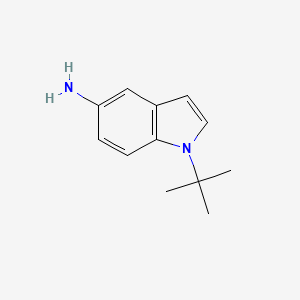
![[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid](/img/structure/B8634282.png)
